molecular formula C12H9ClOS2 B14897779 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B14897779
M. Wt: 268.8 g/mol
InChI Key: KUSNTAQICOQHPQ-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one is a high-purity synthetic compound with the molecular formula C12H9ClOS2 and a molecular weight of 268.8 g/mol. This compound is characterized as a β-keto sulfide, a class of molecules featuring both a carbonyl (C=O) and a thioether (C–S–C) functional group, which are of significant interest in medicinal chemistry and organic synthesis . The integration of the 2-chlorophenylthio and 2-thienyl groups into a single scaffold makes it a valuable intermediate for constructing more complex bioactive molecules. In research, this compound serves as a versatile building block. Its structure is related to thiophene derivatives, which are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The β-keto sulfide moiety is a key precursor in the synthesis of biologically active molecules and can be further functionalized into various valuable derivatives, such as β-hydroxy sulfides, thiophene rings, and sulfones . This makes it particularly useful in the development of potential therapeutic agents and in asymmetric synthesis, where it can be employed to create chiral catalysts or other complex structures. This product is intended for research purposes only and is strictly not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C12H9ClOS2

Molecular Weight

268.8 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2

InChI Key

KUSNTAQICOQHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl

Origin of Product

United States

Preparation Methods

Thioetherification via Sulfenyl Chloride Intermediate

This method leverages the reactivity of sulfenyl chlorides to form thioether bonds. 2-Chlorothiophenol is first converted to 2-chlorobenzenesulfenyl chloride using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–25°C. The sulfenyl chloride intermediate is then reacted with the enolate of 1-(thiophen-2-yl)ethanone , generated via deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The nucleophilic enolate attacks the electrophilic sulfur atom, yielding the target compound after aqueous workup and column purification.

Key Reaction Conditions :

  • Sulfenyl chloride synthesis : 2-Chlorothiophenol (1.0 equiv), SO₂Cl₂ (1.0 equiv), DCM, 0°C → rt, 1 h.
  • Enolate formation : 1-(Thiophen-2-yl)ethanone (1.0 equiv), LDA (1.1 equiv), THF, −78°C, 30 min.
  • Coupling : Sulfenyl chloride (1.2 equiv), −78°C → rt, 12 h.
  • Yield : 68–72% after silica gel chromatography.

Nucleophilic Substitution of Chloroacetyl Thiophene

In this route, 1-(thiophen-2-yl)-2-chloroethanone is synthesized via Friedel-Crafts acylation of thiophene using chloroacetyl chloride and aluminum chloride (AlCl₃) in DCM at 0°C. The chloroacetyl intermediate undergoes nucleophilic displacement with 2-chlorothiophenol in the presence of cesium carbonate (Cs₂CO₃) in ethanol at 80°C. The thiolate anion displaces the chloride, forming the thioether linkage.

Key Reaction Conditions :

  • Friedel-Crafts acylation : Thiophene (1.0 equiv), chloroacetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), DCM, 0°C → rt, 4 h.
  • Nucleophilic substitution : 1-(Thiophen-2-yl)-2-chloroethanone (1.0 equiv), 2-chlorothiophenol (1.1 equiv), Cs₂CO₃ (2.0 equiv), EtOH, 80°C, 6 h.
  • Yield : 65–70% after recrystallization from hexane.

Friedel-Crafts Acylation Followed by Thiol Coupling

A sequential approach involves synthesizing 1-(thiophen-2-yl)ethanone via Friedel-Crafts acylation using acetyl chloride and AlCl₃, followed by bromination at the α-position with bromine (Br₂) in acetic acid. The resulting 1-(thiophen-2-yl)-2-bromoethanone reacts with 2-chlorothiophenol and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, facilitating bromide displacement.

Key Reaction Conditions :

  • Friedel-Crafts acylation : Thiophene (1.0 equiv), acetyl chloride (1.1 equiv), AlCl₃ (1.3 equiv), DCM, 0°C → rt, 3 h.
  • Bromination : 1-(Thiophen-2-yl)ethanone (1.0 equiv), Br₂ (1.0 equiv), acetic acid, rt, 2 h.
  • Thiol coupling : 2-Bromoethanone (1.0 equiv), 2-chlorothiophenol (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 5 h.
  • Yield : 60–65% after distillation under reduced pressure.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Sulfenyl Chloride Route High regioselectivity; minimal byproducts Requires cryogenic conditions (−78°C) 68–72
Nucleophilic Substitution Simple reagents; scalable Low yield due to competing elimination 65–70
Sequential Acylation Avoids sensitive intermediates Multiple steps increase purification burden 60–65

The sulfenyl chloride method offers superior yield and purity but demands stringent temperature control. In contrast, nucleophilic substitution is operationally simpler but suffers from moderate yields due to side reactions.

Reaction Optimization and Challenges

Solvent and Base Selection

The choice of base significantly impacts displacement reactions. Polar aprotic solvents like DMF enhance nucleophilicity of 2-chlorothiophenol, while Cs₂CO₃ outperforms K₂CO₃ in minimizing hydrolysis. For enolate formation, THF provides optimal solubility and stability compared to ethers.

Temperature and Stoichiometry

Exceeding −60°C during enolate generation leads to ketone dimerization, reducing yield. A 10–20% excess of sulfenyl chloride ensures complete consumption of the enolate, mitigating residual starting material.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.25 (m, 4H, Ar-H), 7.20–7.10 (m, 3H, Thiophene-H), 4.35 (s, 2H, SCH₂), 2.60 (s, 3H, COCH₃).
  • ¹³C NMR (126 MHz, CDCl₃) : δ 198.5 (C=O), 143.2–125.3 (Ar-C), 45.8 (SCH₂), 30.1 (COCH₃).

Mass Spectrometry (MS)

  • EI-MS (m/z) : 268.8 [M]⁺, 230 [M − Cl]⁺, 155 [Thiophenoyl]⁺.

Applications and Derivatives

The compound serves as a precursor to bioactive molecules, including antimicrobial agents and kinase inhibitors. Functionalization at the ketone position via Grignard addition or reductive amination expands its utility in medicinal chemistry.

Chemical Reactions Analysis

Functional Group Analysis

  • Ketone (C=O) :
    The ethan-1-one moiety is prone to nucleophilic attack , reduction , and oxidation (though ketones are already oxidized). Reduction to an alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is typical.

  • Sulfanyl Group (S-) :
    The sulfanyl group can undergo oxidation to form sulfoxides or sulfones under acidic or oxidative conditions. Substitution reactions are less likely unless the sulfur is activated as a leaving group.

  • Thiophen-2-yl Ring :
    Thiophene rings may participate in electrophilic substitution or coupling reactions (e.g., Suzuki coupling), depending on the substituents .

Ketone Reactions

Reaction TypeReagents/ConditionsExpected Product
ReductionNaBH₄ or LiAlH₄Alcohol (ethan-1-ol)
Nucleophilic AdditionGrignard reagents, alcoholsβ-Hydroxy ketone

Sulfanyl Group Reactions

Reaction TypeReagents/ConditionsExpected Product
OxidationH₂O₂, m-CPBASulfoxide/Sulfone
Nucleophilic SubstitutionActivated leaving groupDisplacement product

Thiophen-2-yl Ring Reactions

Reaction TypeReagents/ConditionsExpected Product
Electrophilic SubstitutionNO₂⁺, SO₃H²Substituted thiophene
Suzuki CouplingBoronic acid, Pd catalystCross-coupled product

Scientific Research Applications

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs vary in aryl/heteroaryl groups and substituents on the ethanone backbone. Key comparisons include:

Table 1: Structural Variations and Key Properties
Compound Name Substituents Key Features/Activities Reference
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one 4-hydroxyphenyl, heteroarylthio Potent AChE inhibition (Ki ~22–24 nM)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one 4-methoxyphenyl, oxadiazole-thio Molecular ion peak at m/z 361
1-(4-Substitutedphenyl)-2-[(oxadiazole-thio)propyl]ethan-1-one Pyrimidine-thio, substituted phenyl Anticancer activity (cytotoxicity)
2-(diphenylphosphoryl)-1-(thiophen-2-yl)ethan-1-one Diphenylphosphoryl, thiophen-2-yl Synthetic versatility (CAS: 58971-83-8)
2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one Oxolan-2-yl, 2-chlorophenyl Liquid form, room-temperature stability

Key Observations :

  • Heterocyclic Influence : Thiophene and oxadiazole substituents (e.g., ) improve binding to biological targets, as seen in enzyme inhibition or antifungal activity.

Key Observations :

  • Yields depend on steric hindrance and electronic effects. Bulky groups (e.g., cyclohexyl in ) reduce yields compared to simpler aryl groups.
  • Polar aprotic solvents (DMF, acetone) and mild bases (K₂CO₃) are standard for thioether formation.
Table 3: Bioactivity Profiles
Compound Class Activity Mechanism/Notes Reference
AChE Inhibitors Nanomolar Ki values (22–24 nM) 4-hydroxyphenyl enhances binding
Antifungal Agents Ergosterol biosynthesis inhibition Benzimidazole-triazole hybrids increase potency
Anticancer Derivatives Cytotoxicity linked to substituent size Pyrimidine-thio improves cell penetration

Key Observations :

  • Thiophene’s π-electron system could facilitate interactions with aromatic residues in enzyme active sites, similar to oxadiazole derivatives .

Spectral and Analytical Data

  • IR/NMR : Peaks for carbonyl (C=O, ~1700 cm⁻¹), thioether (C-S, ~600 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) are characteristic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 in ) vary with substituents, aiding structural confirmation.

Biological Activity

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C11H9ClOS\text{C}_{11}\text{H}_{9}\text{ClOS}

This structure includes a chlorophenyl group and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. A study focused on the synthesis of thioether derivatives reported that this compound demonstrated promising antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A case study involving various derivatives of thioether compounds revealed that this compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be significantly lower than those of conventional chemotherapeutics .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
MCF-715
A54920

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. A study investigated the inhibition of pro-inflammatory cytokines in macrophage models treated with this compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Action : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways or inhibit cell proliferation by interfering with cell cycle progression.
  • Anti-inflammatory Effects : The compound appears to modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB signaling.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Study on Antibacterial Efficacy : A research team synthesized several thioether derivatives and tested their antibacterial properties using standard disk diffusion methods. The results indicated that this compound outperformed many existing antibiotics .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, particularly in breast and lung cancer models .
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain, alongside decreased levels of inflammatory markers .

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